Nadolol-d9 can be sourced from various chemical suppliers, including SynZeal and Santa Cruz Biotechnology. It falls under the classification of adrenergic receptor antagonists, specifically targeting beta-adrenergic receptors. The chemical structure is similar to that of nadolol but includes deuterium atoms which enhance its stability and detection in analytical methods.
The synthesis of Nadolol-d9 typically involves the deuteration of the original nadolol compound. This can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy can be employed to confirm the incorporation of deuterium into the compound.
Nadolol-d9 participates in similar chemical reactions as its non-deuterated counterpart. The presence of deuterium does not significantly alter its reactivity but allows for enhanced tracking in metabolic studies. Key reactions include:
Nadolol-d9 functions as a nonselective beta-blocker, inhibiting both beta-1 and beta-2 adrenergic receptors. This blockade results in decreased heart rate (negative chronotropic effect) and reduced myocardial contractility (negative inotropic effect). The mechanism involves:
The pharmacokinetic profile shows that nadolol-d9 has a prolonged half-life similar to that of nadolol, allowing for once-daily dosing.
Nadolol-d9 is primarily used in research settings for:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2